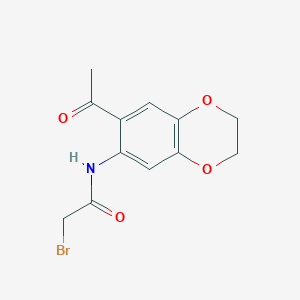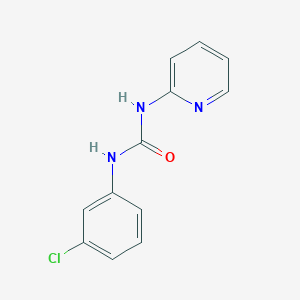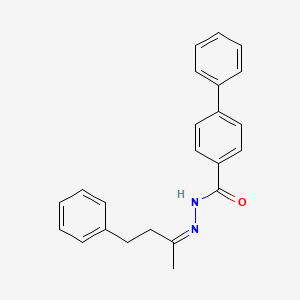![molecular formula C18H18N2O2 B3828988 N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B3828988.png)
N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied in the field of dentistry. It is a promising material for the prevention and treatment of dental caries, as it has been shown to enhance the remineralization of enamel and inhibit the growth of cariogenic bacteria.
Mécanisme D'action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide is multifactorial. It works by forming a protective layer on the tooth surface, which prevents demineralization and promotes remineralization. N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide also provides a source of calcium and phosphate ions, which are essential for remineralization. Additionally, N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide disrupts the cell membranes of cariogenic bacteria, which inhibits their growth and metabolism.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide has been shown to have several biochemical and physiological effects. It enhances the remineralization of enamel by forming a protective layer on the tooth surface and providing a source of calcium and phosphate ions. Additionally, N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide inhibits the growth of cariogenic bacteria by disrupting their cell membranes and inhibiting their metabolism. N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide has also been shown to reduce the solubility of enamel, which makes it more resistant to acid attack.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide has several advantages for lab experiments. It is a synthetic peptide that can be easily synthesized in large quantities with high purity. Additionally, N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide has been extensively studied for its potential use in the prevention and treatment of dental caries, which makes it a promising material for further research. However, there are also some limitations to the use of N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide in lab experiments. It is a synthetic material that may not accurately reflect the complex interactions that occur in the oral environment. Additionally, the effects of N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide may vary depending on the concentration and formulation used.
Orientations Futures
There are several future directions for research on N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide. One potential area of research is the development of new formulations of N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide that can be used in different applications, such as mouthwashes or toothpastes. Additionally, further studies are needed to determine the optimal concentration and formulation of N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide for its use in the prevention and treatment of dental caries. Finally, there is a need for more research on the long-term safety and efficacy of N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide has been extensively studied for its potential use in the prevention and treatment of dental caries. It has been shown to enhance the remineralization of enamel by forming a protective layer on the tooth surface and providing a source of calcium and phosphate ions. Additionally, N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide has been shown to inhibit the growth of cariogenic bacteria, such as Streptococcus mutans, by disrupting their cell membranes and inhibiting their metabolism.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12(21)19-14-7-9-15(10-8-14)20-18(22)17-11-16(17)13-5-3-2-4-6-13/h2-10,16-17H,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZYPRBSYPITGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Acetylamino)phenyl]-2-phenylcyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [10-(aminocarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B3828915.png)

![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B3828932.png)
![1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone](/img/structure/B3828933.png)

![(1S*,6R*)-9-[(7-isopropoxy-2-oxo-2H-chromen-3-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3828951.png)



![N'-[(2,2-diphenylcyclopropyl)carbonyl]-4-nitrobenzohydrazide](/img/structure/B3828977.png)

![1-isobutyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3828997.png)
![4-methyl-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B3829000.png)
![2-chloro-N-[2,2,2-trichloro-1-(dimethylamino)ethyl]benzamide](/img/structure/B3829007.png)